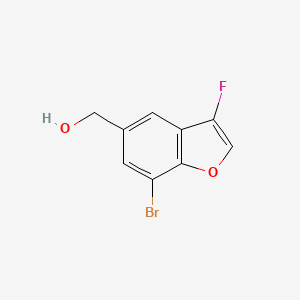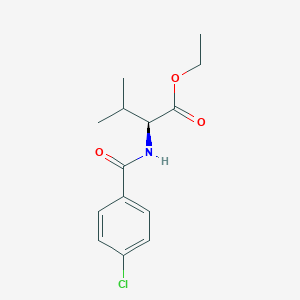![molecular formula C8H3BrClNO2S B12852698 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyridine core substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of thieno[2,3-c]pyridine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts and solvents that facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-c]pyridine derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Research: It serves as a probe in studying biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting downstream signaling pathways .
Comparación Con Compuestos Similares
- 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
- 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Ethyl 7-Bromo-3-Chlorothieno[2,3-c]pyridine-2-carboxylate
Comparison: Compared to its analogs, 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity in medicinal applications .
Propiedades
Fórmula molecular |
C8H3BrClNO2S |
|---|---|
Peso molecular |
292.54 g/mol |
Nombre IUPAC |
7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H3BrClNO2S/c9-7-5-3(1-2-11-7)4(10)6(14-5)8(12)13/h1-2H,(H,12,13) |
Clave InChI |
RLTXVPXGWLRRPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C(=C(S2)C(=O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


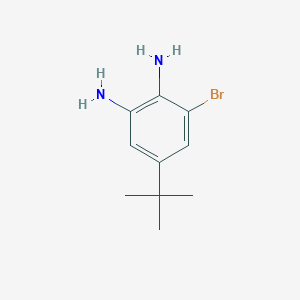
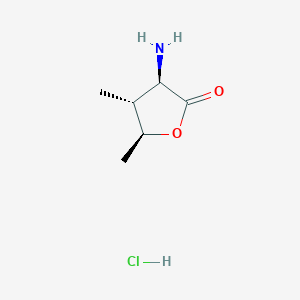

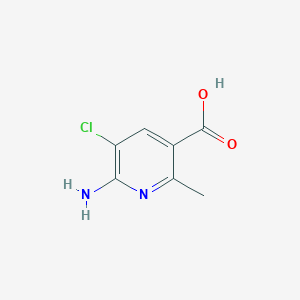

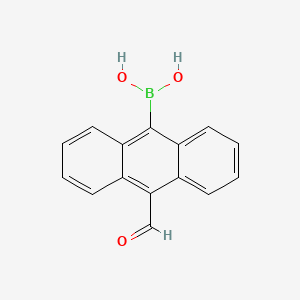

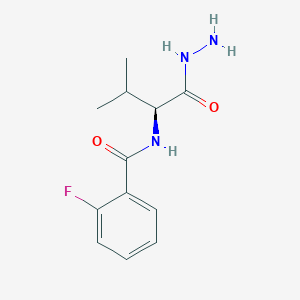
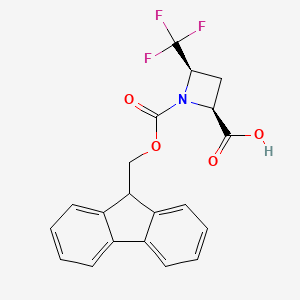
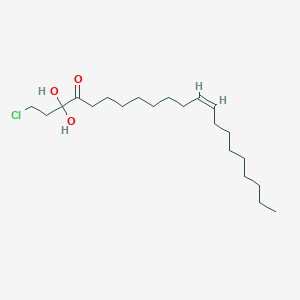
![Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)
